1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one
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Overview
Description
1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one is an organic compound with the molecular formula C10H10FNO2 It is a derivative of propanone, where the phenyl group is substituted with a fluorine atom at the para position and a methoxyimino group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one typically involves the reaction of 4-fluoroacetophenone with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 1-(4-fluorophenyl)-3-aminopropan-1-one.
Substitution: Formation of 1-(4-substituted phenyl)-3-(methoxyimino)propan-1-one derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one involves its interaction with specific molecular targets and pathways. The methoxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)propan-1-one: Lacks the methoxyimino group, making it less versatile in chemical reactions.
1-(4-Methoxyphenyl)-3-(methoxyimino)propan-1-one: Contains a methoxy group instead of a fluorine atom, altering its chemical properties and reactivity.
Uniqueness
1-(4-Fluorophenyl)-3-(methoxyimino)propan-1-one is unique due to the presence of both the fluorine atom and the methoxyimino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-methoxyiminopropan-1-one |
InChI |
InChI=1S/C10H10FNO2/c1-14-12-7-6-10(13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
NKVLWAIDCQYCMN-UHFFFAOYSA-N |
Canonical SMILES |
CON=CCC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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